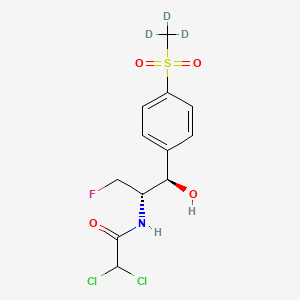

Florfenicol-d3

Description

Contextualization of Stable Isotopically Labeled Pharmaceuticals in Research

Stable isotopically labeled compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern scientific research, particularly within the pharmaceutical industry. These labeled molecules are chemically identical to their unlabeled counterparts but possess a different atomic mass due to the presence of additional neutrons in their nuclei. This mass difference allows them to be precisely tracked and distinguished from naturally occurring molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy metsol.comsymeres.commusechem.comsilantes.comadesisinc.comwiseguyreports.compharmaffiliates.com.

In pharmaceutical research, stable isotopes are utilized for a variety of critical applications:

Metabolism Studies: They help elucidate drug metabolic pathways, identify metabolites, and understand drug biotransformation processes symeres.commusechem.comsilantes.comadesisinc.com.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Labeled compounds enable the precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to understanding drug behavior in vivo metsol.comsymeres.commusechem.compharmaffiliates.comcd-bioparticles.net.

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Their co-elution with the analyte but distinct mass allows for accurate quantification by compensating for variations in sample preparation, extraction efficiency, and matrix effects symeres.commusechem.comwiseguyreports.compharmaffiliates.comcd-bioparticles.netveeprho.comdspacedirect.orgmdpi.com.

Drug Discovery and Development: They aid in target identification, mechanism of action studies, and the development of new analytical techniques silantes.comadesisinc.comwiseguyreports.com.

Unlike radioactive isotopes, stable isotopes are non-radioactive, posing no radiation risk and allowing for safer, more frequent, and non-invasive testing metsol.commusechem.com.

Rationale for Deuteration in Florfenicol (B1672845) Investigations

Florfenicol is a synthetic antibiotic widely employed in veterinary medicine for its broad-spectrum activity against bacterial pathogens nih.govcaymanchem.comnih.govmdpi.com. Investigations into florfenicol's presence, metabolism, and pharmacokinetics in biological systems necessitate highly accurate and sensitive analytical methods. This is where florfenicol-d3, a deuterated analog of florfenicol, proves invaluable.

The primary rationale for using this compound is its function as an internal standard (IS) in quantitative analytical assays, predominantly LC-MS/MS veeprho.comdspacedirect.orgmdpi.comnih.govcaymanchem.comresearchgate.netbiomol.comresearchgate.netresearchgate.netfrontiersin.orgaxios-research.com. By incorporating deuterium atoms, typically on the methyl-sulfone group of the florfenicol molecule, this compound exhibits a slightly higher molecular weight while retaining similar chemical and physical properties to the parent drug veeprho.comdspacedirect.orgnih.govcaymanchem.combiomol.com. This allows it to:

Co-elute chromatographically with florfenicol, ensuring that any losses or variations during sample preparation (e.g., extraction, purification) affect both the analyte and the internal standard equally.

Be distinguished from florfenicol by its mass difference in mass spectrometry, enabling precise quantification of the unlabeled florfenicol.

Compensate for matrix effects , which are common in biological samples and can suppress or enhance ionization in MS, thereby improving the accuracy and reliability of the analytical results veeprho.comdspacedirect.orgnih.govresearchgate.netresearchgate.net.

The use of deuterated standards like this compound is crucial for achieving the high sensitivity and specificity required for detecting and quantifying drug residues and metabolites in complex biological matrices, such as serum, plasma, milk, and tissues veeprho.comnih.govresearchgate.netresearchgate.netfrontiersin.org.

Global Research Landscape of Florfenicol and its Deuterated Analog

Florfenicol is a well-established veterinary antibiotic used globally to treat bacterial infections in livestock and aquaculture nih.govnih.govmedchemexpress.com. Research concerning florfenicol spans several areas, including its efficacy against specific pathogens, its pharmacokinetic behavior in different animal species (e.g., cattle, catfish, goats, chickens), and the monitoring of its residues in food products to ensure consumer safety nih.govnih.govresearchgate.netfrontiersin.orgavzvet.rufrontiersin.org.

The deuterated analog, this compound, is integral to many of these research activities, primarily by facilitating the development and validation of robust analytical methodologies. Studies have focused on creating sensitive and selective LC-MS/MS methods for the quantification of florfenicol and its major metabolite, florfenicol amine, in various matrices. These methods consistently employ this compound as an internal standard to ensure reliable results nih.govresearchgate.netresearchgate.net. The successful application of these methods has been demonstrated in studies analyzing florfenicol concentration-time profiles in bulls nih.govresearchgate.net, residue depletion in goat milk frontiersin.org, and tissue analysis in broiler chickens researchgate.net.

The commercial availability of this compound from reputable suppliers underscores its widespread adoption and importance in research laboratories worldwide caymanchem.combiomol.comaxios-research.commedchemexpress.com. Furthermore, stable isotope-assisted techniques, which would inherently involve compounds like this compound, are also being explored for elucidating florfenicol degradation mechanisms in environmental studies researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-BFHKXKNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Research Applications and Findings

Analytical Method Development and Validation

The development of highly sensitive and selective analytical methods is paramount for accurately quantifying florfenicol in complex biological samples. This compound serves as a critical internal standard in these methods, typically employing LC-MS/MS technology.

Table 1: Analytical Method Validation Parameters for Florfenicol Quantification using this compound as Internal Standard

| Parameter | Typical Value/Range | Supporting Evidence |

| Linearity (R²) | > 0.99 | nih.govresearchgate.net |

| Accuracy (Bias) | Within ±15% | nih.govresearchgate.net |

| Precision (CV%) | < 15% | nih.govresearchgate.net |

Studies have reported the successful validation of UHPLC-MS/MS methods for quantifying florfenicol and florfenicol amine in matrices such as bull serum and seminal plasma, utilizing this compound as the internal standard nih.govresearchgate.net. These validated methods exhibit excellent linearity, with correlation coefficients (R²) consistently exceeding 0.99. Furthermore, the accuracy, assessed by calculated bias, remains within ±15%, and the precision, measured by the coefficient of variation (CV%), is typically below 15% across all quality control levels tested nih.govresearchgate.net. These parameters highlight the reliability and robustness imparted by the use of this compound as an internal standard.

Physicochemical Properties and Identification

This compound is characterized by its isotopic labeling, which distinguishes it from the parent compound for analytical purposes.

Table 2: Key Properties of Florfenicol and this compound

| Property | Florfenicol | This compound | Supporting Evidence |

| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S | C₁₂H₁₁Cl₂D₃FNO₄S | caymanchem.combiomol.com |

| Molecular Weight | 358.21 g/mol | 361.23 g/mol | nih.govcaymanchem.combiomol.com |

| CAS Number | 73231-34-2 | 2213400-85-0 | caymanchem.combiomol.comaxios-research.com |

| Purity (as standard) | 99.10% | ≥98.5% (deuterated forms) | nih.govcaymanchem.com |

| Primary Application | Veterinary Antibiotic | Internal Standard for Quantitative Analysis | veeprho.comnih.govcaymanchem.com |

| Deuteration Site | N/A | Methyl-sulfone group (typically) | dspacedirect.org |

The precise molecular weight difference between florfenicol and this compound is critical for their separation and detection in mass spectrometry. The deuterium (B1214612) atoms are typically incorporated into the methyl-sulfone moiety of the florfenicol structure, providing a distinct mass shift dspacedirect.org. This structural feature ensures that this compound can be reliably quantified alongside florfenicol in analytical workflows.

Compound List:

Florfenicol

this compound

Florfenicol amine

Advanced Analytical Methodologies and Quantitative Analysis Using Florfenicol D3

Applications of Florfenicol-d3 as an Internal Standard in Mass Spectrometry

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern quantitative mass spectrometry. By co-spiking the labeled standard into samples, analysts can account for sample losses and variations in the analytical process that might affect the parent analyte. This compound, with its identical chemical behavior but distinct mass, allows for accurate ratio measurements, thereby enhancing the robustness of analytical methods. altascientific.cn Its application spans across various mass spectrometric techniques, including UHPLC-MS/MS, GC-MS, and isotope dilution mass spectrometry (IDMS).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has emerged as a highly sensitive and selective technique for the quantification of florfenicol (B1672845) and its metabolites in diverse matrices like serum, seminal plasma, milk, and tissue samples. This compound is frequently employed as an internal standard in these methods to achieve accurate quantitation. Studies have demonstrated that methods utilizing this compound provide good linearity, with correlation coefficients (R²) consistently above 0.99. nih.govresearchgate.netfrontiersin.org For instance, a validated UHPLC-MS/MS method for florfenicol and florfenicol amine in bull serum and seminal plasma used this compound as an internal standard, achieving good linearity and excellent accuracy and precision, with bias within ±15% and coefficients of variation (CV%) below 15% at all quality control (QC) levels tested. nih.gov

The method development often involves optimizing chromatographic separation on columns like the BEH C18, achieving rapid analysis times of approximately 3.5 minutes. nih.govresearchgate.netresearchgate.net Specific transitions are monitored for each analyte, and this compound aids in compensating for matrix effects, which are common in biological samples and can significantly impact quantification if not addressed. researchgate.net For example, in the analysis of florfenicol and florfenicol amine in goat milk, this compound and Florfenicol amine-d3 were used as internal standards, with the method validation demonstrating good linearity (R² > 0.99) and acceptable accuracy and precision. frontiersin.org

Table 3.1.1: Validation Parameters for UHPLC-MS/MS Methods using this compound

| Parameter | Typical Range/Value | Reference |

| Linearity (R²) | > 0.99 | nih.govresearchgate.netfrontiersin.org |

| Accuracy (Bias) | Within ±15% (±20% at LLOQ) | nih.govresearchgate.net |

| Precision (CV%) | < 15% (<20% at LLOQ) | nih.govresearchgate.net |

| LOD (example) | ~3 ppb (milk) frontiersin.org, 0.033 µg/g (kidney) nih.gov | frontiersin.orgnih.gov |

| LOQ (example) | ~8 ppb (milk) frontiersin.org, 0.13 µg/kg (fish muscle) nih.gov | frontiersin.orgnih.gov |

| Recovery | 86.4% to 108.1% researchgate.netresearchgate.net, 89% to 106% nih.gov | researchgate.netnih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While UHPLC-MS/MS is more prevalent for florfenicol analysis, GC-MS can also be employed. This compound is suitable for use as an internal standard in GC-MS analysis for the quantification of florfenicol. caymanchem.com The principle remains the same: compensating for sample preparation losses and instrumental variations. Although specific detailed studies on GC-MS applications with this compound were less abundant in the initial search, its suitability for GC-MS is established due to its volatility and thermal stability, common requirements for GC analysis. altascientific.cncaymanchem.com

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its inherent ability to correct for matrix effects and variations in sample recovery. This compound is an ideal candidate for IDMS. An example of its application in IDMS is the determination of florfenicol amine (FFA) in fish muscles, where an isotope dilution LC-MS/MS method utilizing phenylboronic acid (PBA) SPE cleanup was established. nih.gov In this method, FFA-D3 was used as the internal standard for quantification, achieving recoveries ranging from 89% to 106% with relative standard deviations (RSDs) of ≤9%. The LOD values were 0.13 and 1.64 μg/kg, and LOQ values were 0.29 and 4.13 μg/kg in salmon and tilapia muscles, respectively. nih.gov This highlights the precision and accuracy achievable with IDMS when using labeled internal standards like this compound.

Development and Validation of Bioanalytical Assays for Florfenicol and its Metabolites (e.g., Florfenicol Amine)

The development and validation of bioanalytical assays are critical for accurately measuring florfenicol and its primary metabolite, florfenicol amine (FFA), in biological samples. These assays are essential for understanding pharmacokinetics, residue depletion, and ensuring food safety. This compound plays a pivotal role in these validation processes, particularly in establishing method specificity, selectivity, linearity, and quantitative limits. smolecule.comresearchgate.netrsc.orgich.orgiaea.org

Method Specificity, Selectivity, and Interference Assessment

Method specificity and selectivity are crucial to ensure that the measured signal originates solely from the target analyte and not from other components in the sample matrix. This compound aids in this assessment by providing a distinct mass spectrometric signature that can be monitored alongside the native florfenicol. nih.govich.org In UHPLC-MS/MS methods, selectivity is demonstrated by analyzing blank samples to confirm the absence of interfering signals at the retention times of the analytes and the internal standard. nih.gov For instance, studies have reported that analysis of blank samples showed no chromatographic interferences at the retention times of florfenicol, florfenicol amine, and this compound, confirming the method's good selectivity. nih.gov Regulatory guidelines often specify that responses attributable to interfering components should not exceed certain thresholds (e.g., 20% of the analyte response at the LLOQ) to ensure specificity. ich.org

Evaluation of Linearity, Calibration Range, and Quantitative Limits

The linearity of the calibration curve, the achievable calibration range, and the accurate determination of quantitative limits (LLOQ and ULOQ) are fundamental aspects of bioanalytical method validation. This compound is used to construct calibration curves by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte. nih.govnih.gov

Studies consistently report excellent linearity for florfenicol and its metabolites when using this compound as an internal standard, with correlation coefficients (R²) typically exceeding 0.99. nih.govresearchgate.netfrontiersin.org The calibration range is established to cover the expected concentrations in study samples. For example, calibration ranges for florfenicol have been reported from 0.50–50 μg/kg, and for florfenicol amine from 5.00–200 μg/kg, all with correlation coefficients greater than 0.9990. semanticscholar.org

The Lower Limit of Quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The LLOQ values vary depending on the matrix and the specific method but are often in the low parts-per-billion (ppb) or micrograms-per-kilogram (µg/kg) range. frontiersin.orgnih.govnih.gov For instance, LLOQs of approximately 8 ppb for both florfenicol and florfenicol amine were reported in goat milk. frontiersin.org Similarly, an LC-MS/MS method for total florfenicol residues in kidney reported an LOD of 33 ng/g and a calibration range of 100–4000 ng/g. nih.govwur.nl

Table 3.2.2: Calibration and Limit Data for Florfenicol Assays using this compound

| Analyte | Matrix | Calibration Range | R² | LOD (approx.) | LOQ (approx.) | Reference |

| Florfenicol (FF) | Serum/Seminal Plasma | 0.05–10 μg/mL | > 0.99 | Not specified | Not specified | nih.gov |

| Florfenicol Amine (FFA) | Serum | 0.002–200 μg/mL | > 0.99 | Not specified | Not specified | nih.gov |

| Florfenicol Amine (FFA) | Fish Muscle | Not specified | > 0.99 | 0.13 μg/kg (salmon) | 0.29 μg/kg (salmon) | nih.gov |

| Florfenicol (FF) | Goat Milk | Not specified | > 0.99 | ~3 ppb | ~8 ppb | frontiersin.org |

| Florfenicol Amine (FFA) | Goat Milk | Not specified | > 0.99 | ~3 ppb | ~8 ppb | frontiersin.org |

| Total Florfenicol (as FFA) | Kidney | 100–4000 ng/g | Not specified | 33 ng/g | Not specified | nih.gov |

Compound List:

this compound

Florfenicol (FF)

Florfenicol Amine (FFA)

Chloramphenicol (B1208) (CAP)

Chloramphenicol-d5

Florfenicol amine-d3 (FFA-D3)

this compound (FF-d3)

CP-60,300

Tulathromycin

Pharmacokinetic Investigations Utilizing Florfenicol D3 As a Tracer

Elucidation of Florfenicol (B1672845) Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

The precise quantification of florfenicol in biological samples is fundamental to understanding its ADME profile. Florfenicol-d3 is commonly employed as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of florfenicol concentrations in plasma, serum, urine, feces, and tissue samples avzvet.ruresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. The use of such labeled standards helps to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable pharmacokinetic data avzvet.ruresearchgate.netnih.gov.

By enabling precise measurement of florfenicol concentrations over time, these methods allow researchers to map the drug's journey through the body. This includes characterizing its absorption rate and extent (e.g., peak plasma concentration (Cmax) and time to reach peak concentration (Tmax)), its distribution into various tissues and fluids (e.g., volume of distribution (Vdss), tissue penetration), its metabolic fate (e.g., identification and quantification of metabolites like florfenicol amine (FFA)), and its elimination routes and rates (e.g., half-life (t1/2), clearance (CL), and recovery in urine and feces) frontiersin.orgnih.govmerckvetmanual.comnih.gov. For instance, studies in donkeys have utilized this compound to quantify florfenicol and its metabolite FFA in plasma, urine, and feces, providing detailed insights into their excretion pathways nih.govresearchgate.net.

Comparative Pharmacokinetic Profiling of Deuterated and Non-Deuterated Florfenicol Analogs

While deuteration of a drug molecule can theoretically influence its pharmacokinetic properties, such as altering metabolic rates or clearance scienceopen.comnih.gov, this compound is primarily utilized as a tracer or internal standard in analytical assays rather than as a therapeutic agent itself. Its chemical and physical properties are designed to closely mimic those of non-deuterated florfenicol, ensuring similar behavior during sample extraction, chromatographic separation, and mass spectrometric detection. This similarity is crucial for its function as an internal standard, enabling the accurate quantification of the parent florfenicol molecule by correcting for analytical variability. Therefore, direct comparative pharmacokinetic studies between this compound and non-deuterated florfenicol as drugs are not typically the focus; rather, this compound facilitates the precise pharmacokinetic profiling of the non-deuterated drug.

Determination of Key Pharmacokinetic Parameters in Diverse Animal Models

Florfenicol's pharmacokinetic parameters vary significantly across different animal species, influenced by factors such as physiology, metabolism, and route of administration. Studies employing analytical methods that utilize deuterated standards have provided valuable data on these parameters.

Elimination Kinetics and Half-Life Determination

The elimination half-life (t1/2) is a critical parameter indicating how quickly a drug is removed from the body. Significant inter-species variability in florfenicol's half-life has been observed. For example, in donkeys, the elimination half-life (t1/2 kz) of florfenicol was reported as 5.92 hours frontiersin.orgnih.gov, while in cattle (heifers), it was considerably longer, around 24.5 hours after intramuscular (IM) administration and 103.8 hours after subcutaneous (SC) administration avzvet.ruresearchgate.net. In pigs, the terminal elimination half-life (t1/2β) was approximately 2.91 hours after intravenous (IV) administration and 13.88 hours after IM administration nih.gov. Studies in channel catfish indicated a t1/2 of 8.25 hours after IV and 9.11 hours after oral administration researchgate.net.

Systemic Exposure Assessment (Area Under the Curve)

The Area Under the Curve (AUC) quantifies the total systemic exposure to a drug over time and is a key parameter for assessing bioavailability and efficacy. In heifers, the AUC following IM administration of florfenicol (20 mg/kg) was 101.5 μg × h/mL, increasing to 194.5 μg × h/mL after SC administration (40 mg/kg) avzvet.ruresearchgate.net. In pigs, the AUC0-∞ was 64.86 μg·h/mL after IV administration (20 mg/kg) nih.gov. Studies in llamas showed an AUC of 24.88 μg•h/mL after IM administration at 20 mg/kg for one formulation and 41.53 μg•h/mL for another researchgate.net.

Tissue Penetration and Distribution Dynamics

Florfenicol exhibits good distribution into various body tissues. It penetrates most body tissues, although its penetration into cerebrospinal fluid (CSF) and aqueous humor is less than that of chloramphenicol (B1208) merckvetmanual.com. In pigs, florfenicol demonstrated excellent distribution, achieving high tissue concentrations in the lower respiratory tract nih.gov. Studies in steers indicated high penetration of florfenicol within the gastrointestinal tract for both high and low dose groups (300% and 97%, respectively) mdpi.com. Furthermore, florfenicol penetrates the milk of lactating cows, with residues persisting for an extended duration merckvetmanual.com. In pigs, the synovial fluid-to-plasma AUC ratio was approximately 0.66, indicating distribution into joint fluid nih.gov. The plasma protein binding of florfenicol is generally low, typically less than 20%, which contributes to its extensive tissue penetration nih.govresearchgate.net.

Table 1: Selected Pharmacokinetic Parameters of Florfenicol in Various Animal Species

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Vdss (L/kg) | Bioavailability (%) | Reference(s) |

| Donkey | Oral | 30 | 0.13 | 0.68 | 5.92 | 1.31 | - | - | frontiersin.orgnih.gov |

| Heifer (Cattle) | IM | 20 | 3.2 | - | 24.5 | 101.5 | - | - | avzvet.ruresearchgate.net |

| Heifer (Cattle) | SC | 40 | 2.7 | - | 103.8 | 194.5 | - | - | avzvet.ruresearchgate.net |

| Rabbit | IV | 25 | - | - | 1.72±0.67 | - | 1.92±0.62 | - | semanticscholar.org |

| Llama | IM | 20 | 3.2 | 0.5 | - | - | - | 63 | researchgate.net |

| Pig | IM | 15 | 3.58±1.51 | 1.64±1.74 | 17.24±9.35 | 87.15±31.48 | - | - | nih.gov |

| Pig | IV | 20 | 4.00 | - | 13.88 | - | 1.2 | 122.7 | nih.gov |

| Channel Catfish | IV | 10 | - | - | 8.25 | - | 0.9 | - | researchgate.net |

| Channel Catfish | Oral | 10 | 7.6 | 9.2 | 9.11 | - | - | 109 | researchgate.net |

Note: Not all parameters were reported for every study. Values marked with '-' were not available in the provided snippets. Units for Cmax and AUC in researchgate.net (Chukar Partridge) were reported as ng/mL and ng·h/mL, which differ from other species and may represent a typo or a significantly different study context.

Studies on the Influence of Deuteration on Pharmacokinetic Characteristics

The primary influence of deuteration in the context of florfenicol research is through the use of this compound as a stable isotope-labeled internal standard in quantitative bioanalytical methods. This enhances the accuracy, precision, and sensitivity of florfenicol measurements in biological samples. By ensuring that the analytical signal from the deuterated standard closely matches that of the non-deuterated analyte, researchers can more reliably determine florfenicol's pharmacokinetic parameters, thereby improving the understanding of its ADME pathways. While deuteration can theoretically alter metabolic stability and clearance, the application of this compound as an internal standard relies on its chemical similarity to florfenicol, ensuring it behaves comparably during sample processing and analysis, thus providing a robust tool for pharmacokinetic studies rather than being studied for its own distinct pharmacokinetic profile.

Elucidation of Florfenicol Biotransformation and Environmental Degradation Pathways Via Deuterated Analogs

Identification of Florfenicol (B1672845) Metabolites and Transformation Products (TPs)

The biotransformation and degradation of Florfenicol lead to a variety of metabolites and TPs. The primary metabolite identified in numerous studies is florfenicol amine (FFA), formed through the hydrolysis of the amide bond. This conversion is a key step in both metabolic processes within animals and environmental degradation.

Beyond FFA, a broader range of TPs has been identified through various degradation processes. These transformations include dechlorination, hydroxylation, cleavage of the side chain, dehydration, defluorination, and reduction of the sulfone group. In studies subjecting Florfenicol to stress conditions, degradation products such as thiamphenicol (B1682257) were also observed. The identification of these compounds is crucial for understanding the complete environmental fate of Florfenicol, as some TPs may retain antimicrobial activity or pose their own ecotoxicological risks.

Table 1: Identified Metabolites and Transformation Products of Florfenicol

| Product Name | Formation Pathway | Reference |

|---|---|---|

| Florfenicol Amine (FFA) | Amide Hydrolysis | |

| Monochloro Florfenicol | Dechlorination | |

| Dideschloro Florfenicol (ddFF) | Dechlorination | |

| Hydrolyzed Dideschloro FF (HO-ddFF) | Hydrolysis of ddFF | |

| Florfenicol Alcohol | Hydroxylation | |

| Florfenicol Oxamic Acid | Acetylation of Florfenicol Alcohol | |

| Thiamphenicol | Degradation under stress conditions |

Stable-Isotope Assisted Non-Target Screening for Degradation Product Discovery

Identifying unknown TPs in complex environmental samples like soil or water is a significant analytical challenge due to matrix interference. Stable-isotope assisted non-target screening, utilizing compounds like Florfenicol-d3, offers a powerful solution to this problem. This method involves spiking environmental samples with the deuterated standard alongside the non-labeled parent compound.

During analysis with high-resolution mass spectrometry, the software can search for pairs of mass signals that exhibit the specific mass difference between the deuterated and non-deuterated isotopologues. This "tiered peak filtering approach" allows for the confident prioritization of potential TPs from thousands of detected mass features. In one study on Florfenicol degradation in soil, this technique was used to prioritize 74 potential candidates, leading to the structural elucidation of 12 TPs, nine of which were previously unreported. This demonstrates the efficacy of using deuterated analogs to construct comprehensive biodegradation maps and discover novel degradation pathways.

Mechanistic Studies of Biotic and Abiotic Degradation Pathways

Understanding the mechanisms by which Florfenicol breaks down is essential for predicting its persistence and impact on the environment. These pathways can be broadly categorized as biotic (microbial degradation) and abiotic (chemical and physical processes).

Under typical environmental conditions, Florfenicol is relatively stable against hydrolysis. However, the process does occur, primarily through the hydrolysis of the amide bond to form florfenicol amine. This reaction can be influenced by pH.

Oxidation plays a more significant role in Florfenicol's degradation, particularly in aquatic systems. This process is often an indirect one, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can attack the Florfenicol molecule, leading to hydroxylation, dechlorination, and cleavage of the side chain. The presence of substances like nitrate (B79036) and dissolved organic matter in water can influence the rate of these photoinduced oxidation processes.

Dehalogenation is a critical step in the detoxification of Florfenicol. The molecule contains both chlorine and fluorine atoms, which contribute to its stability and antimicrobial activity.

Dechlorination is a common degradation pathway, leading to the formation of deschloro (dFF) and dideschloro (ddFF) derivatives. This process can occur both biotically and abiotically.

Defluorination , the removal of the fluorine atom, is more challenging but essential for eliminating the antibiotic's effects. Recent studies using sulfidated nanoscale zerovalent iron (S-nZVI) have revealed that dechlorination can actively promote defluorination through several pathways. One major pathway involves the spontaneous hydrolysis of the dideschloro (ddFF) intermediate to form a hydrolyzed byproduct (HO-ddFF). This reaction is limited for the parent Florfenicol molecule due to the electron-withdrawing effect of the chlorine atoms. Other minor, more rapid defluorination pathways can occur in synergy with dechlorination, mediated by reactive carbanion intermediates.

Photodegradation is a key abiotic pathway for Florfenicol in sunlit aquatic environments. This process can occur through two main mechanisms:

Direct Photolysis : Where the Florfenicol molecule itself absorbs light energy, leading to its decomposition. The half-life for direct photolysis can be long, estimated at 187 hours under solar irradiation.

Indirect Photolysis : This is often the more significant pathway and involves photosensitizing agents in the water, such as dissolved organic matter (DOM) and nitrate. These agents absorb light and produce reactive oxygen species (ROS), which then degrade the antibiotic. The primary degradation pathways initiated by photolysis include photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain.

Computational Chemistry Approaches for Pathway Elucidation (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental studies and providing deep mechanistic insights into Florfenicol's degradation. DFT calculations allow researchers to model reaction pathways, identify transition states, and calculate activation energies for various degradation steps.

This approach has been successfully applied to:

Verify experimental findings : DFT calculations have corroborated experimentally observed degradation pathways, such as the dechlorination-promoted defluorination mechanism. The consistency between theoretical calculations and experimental data strengthens the reliability of the proposed mechanisms.

Elucidate photolysis mechanisms : Studies have used DFT to investigate the direct photolysis of Florfenicol, identifying the most likely bond cleavage sites (e.g., C–S bond cleavage) and exploring indirect photolysis involving reactions with free radicals like •OH.

Predict reaction feasibility : By calculating the energy barriers for different potential reactions, DFT helps to predict which degradation pathways are most favorable under specific conditions. For example, DFT was used to demonstrate how the removal of chlorine atoms makes subsequent reductive defluorination and hydrolysis more amenable.

By combining experimental data, often obtained using labeled compounds like this compound, with the predictive power of DFT, a comprehensive and detailed understanding of Florfenicol's environmental fate can be achieved.

Environmental Fate and Persistence Studies Using Deuterated Tracers

The widespread use of the synthetic antibiotic florfenicol in veterinary medicine has raised concerns about its potential environmental impact. Understanding the fate and persistence of florfenicol in various environmental compartments is crucial for assessing its ecological risk. Deuterated analogs of florfenicol, such as this compound, serve as invaluable tools in these investigations. By acting as tracers, these isotopically labeled compounds enable precise and accurate quantification of the parent compound and its transformation products, providing critical data on degradation pathways and persistence.

The use of deuterated internal standards, like this compound, is a cornerstone of robust analytical methodologies, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the accurate measurement of florfenicol and its metabolites, such as florfenicol amine, in complex environmental matrices like soil, water, and sediment. The stable isotope label distinguishes the added tracer from the unlabeled florfenicol naturally present in a sample, correcting for any loss during sample preparation and analysis and thereby ensuring high accuracy and precision in quantification.

Research employing stable-isotope assisted nontarget screening has been instrumental in elucidating the biodegradation products of florfenicol in soil. While not always specifying this compound, these studies demonstrate the power of using isotopically labeled analogs to identify novel metabolites. This approach has led to the identification of numerous transformation products, revealing a complex network of degradation pathways.

Detailed Research Findings

Studies investigating the environmental fate of florfenicol have identified several key degradation pathways, including hydrolysis, photolysis, and microbial degradation. The persistence of florfenicol, often expressed as its half-life (t½), varies significantly depending on the environmental matrix and prevailing conditions.

In aquatic environments, the degradation of florfenicol is influenced by factors such as sunlight, pH, and the presence of microorganisms. Photodegradation, or the breakdown of the compound by light, is a significant removal mechanism in surface waters. The half-life of florfenicol in water can range from hours to days, depending on the intensity of solar radiation and the presence of photosensitizing substances.

In soil and sediment, microbial degradation plays a more prominent role. The persistence of florfenicol in these matrices is generally longer than in water, with half-lives that can extend to weeks or even months. The rate of degradation is influenced by soil type, organic matter content, temperature, and the composition of the microbial community.

The primary metabolite of florfenicol in many systems is florfenicol amine, formed through the hydrolysis of the amide bond. Other identified transformation products indicate that dechlorination, defluorination, and oxidation of the sulfone group are also important degradation pathways. The use of deuterated tracers is critical for tracking the formation and subsequent fate of these various metabolites.

Data on Florfenicol Degradation Pathways and Persistence

The following tables summarize key findings on the degradation pathways and persistence of florfenicol in different environmental compartments. While the direct use of this compound as a tracer is not explicitly stated in all original sources for these specific data points, its application is a standard and essential practice in modern environmental chemistry to obtain such reliable quantitative results.

Table 1: Major Degradation Pathways of Florfenicol in the Environment

| Degradation Pathway | Key Transformation Products | Environmental Compartment(s) |

| Hydrolysis | Florfenicol amine | Water, Soil, Sediment |

| Photodegradation | Various photoproducts | Surface Water |

| Microbial Degradation | Florfenicol amine, Florfenicol alcohol | Soil, Sediment |

| Dechlorination | Monochloroflorfenicol | Soil |

| Defluorination | Fluorine-free analogs | Soil |

| Sulfone Reduction | Reduced sulfone analogs | Soil |

Table 2: Environmental Persistence of Florfenicol in Various Matrices

| Environmental Matrix | Condition | Half-life (t½) |

| Water | Photodegradation (simulated sunlight) | 22.4 hours |

| Water | Hydrolysis | Stable |

| Sediment | Aerobic | 30 - 60 days |

| Soil | Aerobic | 25 - 50 days |

| Manure | Anaerobic | 15 - 30 days |

These data underscore the variable persistence of florfenicol in the environment. The application of deuterated tracers like this compound in environmental fate studies is indispensable for generating the high-quality data needed to accurately model the environmental behavior of this widely used antibiotic and to develop strategies to mitigate its potential ecological risks.

Advanced Research Applications of Florfenicol D3 in Biological Systems

Mechanistic Investigations of Antibacterial Action using Deuterated Probes

Florfenicol's primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis avzvet.rusmolecule.comresearchgate.net. Deuterated florfenicol (B1672845), such as Florfenicol-d3, can be employed as a probe in sophisticated studies to elucidate the precise molecular interactions involved in this process. By using this compound as an internal standard in mass spectrometry, researchers can accurately quantify florfenicol and its metabolites in biological samples, providing crucial data for pharmacokinetic modeling and understanding drug distribution avzvet.runih.govnih.govresearchgate.net. Studies have utilized this compound in the quantification of florfenicol in various biological fluids like serum and seminal plasma, validating its role as an internal standard in UHPLC-MS/MS methods nih.govresearchgate.net. Furthermore, deuterated compounds can sometimes offer insights into metabolic pathways or binding kinetics that might differ subtly from their non-deuterated counterparts, aiding in a more granular understanding of the drug's interaction with bacterial ribosomes smolecule.comisotope.com.

Exploration of Novel Pharmacological Activities as a Research Tool

While primarily known as an antibiotic, research is exploring potential broader pharmacological activities of florfenicol and its analogs. This compound can serve as a valuable research tool in these investigations. For instance, some sources suggest florfenicol itself possesses anti-inflammatory properties, potentially by reducing immune cell proliferation and cytokine production nih.gov. This compound's unique structure and isotopic label make it suitable for use in studies investigating novel targets, such as its potential role as a kinase inhibitor in cancer cell growth and development biosynth.com. The ability to precisely track and quantify this compound in cellular or tissue models allows researchers to confirm these potential activities and investigate their underlying molecular mechanisms, distinguishing them from the primary antibacterial action.

Development of Biomarkers and Diagnostic Tools utilizing Deuterated Analogs

Deuterated analogs like this compound are indispensable for developing robust analytical methods, particularly those employing mass spectrometry, for the detection and quantification of drugs and their metabolites in biological and environmental samples caymanchem.commedchemexpress.commedchemexpress.comlgcstandards.commedchemexpress.commdpi.com. This compound functions as an internal standard, compensating for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reliability of quantitative assays avzvet.runih.govresearchgate.netcaymanchem.com. This is crucial for establishing biomarkers for drug exposure or monitoring drug residues in food safety or environmental surveillance. For example, methods have been developed and validated for the simultaneous quantification of florfenicol and its metabolite, florfenicol amine, using this compound as an internal standard in matrices such as bull serum and seminal plasma nih.govresearchgate.net. The development of sensitive and specific LC-MS/MS methods, often employing deuterated internal standards, is key to monitoring drug levels and ensuring compliance with regulatory standards.

Interaction Studies with Other Xenobiotics and Biological Systems

Understanding how florfenicol interacts with other xenobiotics and within complex biological systems is vital for a comprehensive pharmacological profile. This compound can be utilized in such interaction studies. Research has explored the synergistic effects of florfenicol when combined with other antibiotics, such as thiamphenicol (B1682257) or oxytetracycline, against resistant bacterial strains nih.gov. Deuterated analogs are valuable in these studies to precisely track the fate and concentration of florfenicol in the presence of other compounds, helping to elucidate the mechanisms behind observed synergistic or antagonistic effects. Additionally, studies investigating the environmental fate and degradation of florfenicol in soil or water systems may utilize stable isotope-labeled compounds to trace transformation products and pathways researchgate.net. Research into the potential interactions of florfenicol with various biological components, such as its behavior in different solvent systems for mass spectrometry analysis, also highlights the importance of understanding its chemical properties in diverse contexts researchgate.net.

Future Perspectives and Methodological Advancements in Florfenicol D3 Research

Integration of Multi-Omics Approaches with Deuterated Tracers

The synergy between stable isotope-labeled compounds, such as Florfenicol-d3, and multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful platform for comprehensive systems-level analyses frontiersin.orgcreative-proteomics.com. By incorporating deuterated tracers, researchers can meticulously track the metabolic fate, pathway flux, and interactions of florfenicol (B1672845) within complex biological systems. This integration allows for a holistic understanding of how florfenicol influences cellular processes, gene expression, protein dynamics, and metabolic networks frontiersin.orgpsu.edu. For instance, metabolomics studies utilizing stable isotope-labeled tracers can elucidate intricate metabolic pathways affected by florfenicol exposure, providing a detailed biochemical fingerprint of its impact springernature.com. Future research will likely involve combining this compound with these advanced 'omics' approaches to dissect the molecular mechanisms underlying florfenicol's efficacy, potential toxicity, and environmental transformation pathways with unprecedented detail nih.gov.

Development of High-Throughput Screening Methods

The advancement of high-throughput screening (HTS) methods is crucial for accelerating drug discovery and environmental monitoring nih.govevotec.com. This compound can play a significant role in developing and validating such assays. Its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established for accurate quantification of florfenicol in various matrices nih.govresearchgate.netresearchgate.net. Future efforts will focus on refining these LC-MS/MS methods for increased speed and sensitivity, enabling the screening of large numbers of samples or compounds. This includes optimizing sample preparation techniques and chromatographic separation for faster analysis times, potentially leading to automated or semi-automated HTS platforms for florfenicol or related compounds in environmental or biological samples nih.govresearchgate.netmdpi.comfrontiersin.orgfda.gov. The development of robust primary screening assays, characterized by high reproducibility and a low false-positive rate, will be essential, with deuterated standards like this compound providing critical validation and internal calibration evotec.combioscience.fi.

Innovative Applications in Veterinary and Environmental Sciences

This compound serves as an invaluable tool for precise quantification and tracing in both veterinary medicine and environmental science. In veterinary applications, its role as a deuterated internal standard in pharmacokinetic (PK) and residue depletion studies is critical for ensuring accurate drug concentration measurements in animal tissues and fluids nih.govavzvet.ruresearchgate.netnih.govfrontiersin.org. This precision is vital for establishing appropriate withdrawal periods and optimizing treatment protocols. Future research may explore the use of this compound in more complex veterinary studies, such as investigating drug distribution in specific organs or tissues, or its impact on the gut microbiome and host-pathogen interactions nih.gov.

In environmental science, deuterated tracers are essential for monitoring the fate, transport, and degradation of pharmaceuticals in ecosystems alfa-chemistry.com. This compound can be employed in studies to track the environmental persistence, mobility, and potential bioaccumulation of florfenicol in soil, water, and biota. This information is critical for assessing the ecological risks associated with antibiotic pollution and for developing effective remediation strategies nih.gov. Future innovative applications could involve using this compound in controlled microcosm or mesocosm studies to simulate environmental conditions and elucidate degradation pathways mediated by microbial communities.

Standardization and Reference Material Development for Deuterated Florfenicol

The reliability and comparability of analytical results heavily depend on the availability of high-quality reference materials and standardized analytical methods. This compound is increasingly recognized as a crucial component for quality control and method validation in the analysis of florfenicol alfa-chemistry.comcriver.comsigmaaldrich.comsigmaaldrich.cnsigmaaldrich.comclearsynth.comamerigoscientific.com. Future advancements will focus on the development and wider availability of certified reference materials (CRMs) for this compound, ensuring high isotopic enrichment and chemical purity criver.comsigmaaldrich.cn.

Standardization efforts will also target the development of harmonized analytical protocols, particularly for LC-MS/MS methods, to ensure inter-laboratory comparability and regulatory compliance nih.govresearchgate.netfrontiersin.org. This includes establishing clear guidelines for sample preparation, instrument calibration, and data interpretation when using deuterated internal standards. The establishment of robust quality assurance/quality control (QA/QC) procedures, incorporating this compound, will be paramount for validating analytical methods used in regulatory monitoring, clinical trials, and environmental surveillance programs criver.comsigmaaldrich.comclearsynth.comamerigoscientific.com.

Compound List:

this compound

Q & A

Q. How can this compound studies address gaps in antimicrobial resistance (AMR) research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.